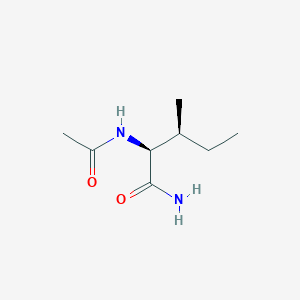

AC-ILE-NH2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,3S)-2-acetamido-3-methylpentanamide, also known as (2S,3S)-2-acetamido-3-methylpentanamide, is a useful research compound. Its molecular formula is C12H17NO4S and its molecular weight is 172.22 g/mol. The purity is usually 95%.

The exact mass of the compound (2S,3S)-2-acetamido-3-methylpentanamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2S,3S)-2-acetamido-3-methylpentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-2-acetamido-3-methylpentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生体印刷とバイオインク開発

AC-ILE-NH2は、ペプチドベースのハイドロゲル材料、特にIVZKペプチドベースのハイドロゲルの開発に使用されており、これらは3D生体印刷におけるバイオインクとして使用されています。 このアプリケーションは、複雑な形状に対して高い印刷解像度、形状忠実度、および生体適合性を達成する可能性を示しています .

モデルペプチドにおける化学シフト分析

この化合物は、モデルペプチドにおけるアミドプロトンと窒素の化学シフトにおける役割について研究されています。 この研究は、さまざまな圧力下におけるアミノ酸の挙動に関する洞察を提供するため、タンパク質の折り畳みと構造を理解するために不可欠です .

光触媒アプリケーション

This compoundは、アミノ官能化コアシェル磁性ナノ粒子の設計と調製に関与しています。 これらのナノ粒子は光触媒において重要な用途があり、その細胞毒性効果について調査されています .

抗炎症性化合物の合成

この化合物は、新規抗炎症剤の合成における前駆体として役立ちます。 それは、潜在的な鎮痛作用と抗酸化作用を持つ一連の化合物の作成に使用されてきました .

ステレオ異性体のバイオテクノロジーによる生産

This compoundは、立体特異性が重要なバイオテクノロジーアプリケーションにおいて関連しています。 たとえば、それは、全細胞バイオ触媒により、(2S,3S)-ブタンジオールなどの光学的に純粋なステレオ異性体の生産に使用されてきました .

害虫駆除と農業研究

この化合物は、S. lituraやH.などの農業害虫に対する忌避剤および幼虫駆除剤として高い生物活性を示しています。 これは、害虫駆除戦略における潜在的な用途を示しています .

作用機序

- For instance, substance P (SP), a neuropeptide, shares some similarities with AC-ILE-NH2. SP acts mainly through three primary receptors: NK-1, NK-2, and NK-3 . These receptors are involved in various biological processes, including neurotransmission, inflammation, and immune regulation.

- The exact binding sites and conformational changes remain speculative due to limited research on this compound. However, molecular docking studies could shed light on its interaction with relevant proteins .

Target of Action

Mode of Action

Result of Action

生物活性

(2S,3S)-2-acetamido-3-methylpentanamide, also known as a derivative of isoleucine, exhibits notable biological activity due to its structural properties. This compound has garnered interest in various fields, including biochemistry and pharmacology, owing to its potential applications in protein structure studies and therapeutic developments.

Chemical Structure and Synthesis

The molecular formula for (2S,3S)-2-acetamido-3-methylpentanamide is C6H13N2O. It can be synthesized from L-isoleucine through acylation with acetic anhydride:

This reaction highlights the compound's structural similarity to isoleucine, which may influence its biological interactions.

Research indicates that (2S,3S)-2-acetamido-3-methylpentanamide's biological activity stems from its ability to mimic amino acids involved in protein synthesis and metabolism. The presence of the amide group allows for potential hydrogen bonding interactions with biological macromolecules, which can affect enzyme activity and protein folding.

Antioxidant Properties

Recent studies have suggested that compounds similar to (2S,3S)-2-acetamido-3-methylpentanamide may exhibit antioxidant properties. Antioxidant peptides are increasingly recognized for their roles in food science and pharmaceuticals due to their ability to scavenge free radicals and protect cells from oxidative stress.

Study 1: Antioxidant Peptides

In a study focusing on peptide-based hydrogels, it was found that certain peptides derived from amino acids like isoleucine demonstrated significant antioxidant activity. This suggests that (2S,3S)-2-acetamido-3-methylpentanamide could be a candidate for developing new antioxidant agents.

Study 2: Protein Interactions

A systematic analysis of ligand interactions in proteins has shown that derivatives of isoleucine can bind effectively to bromodomains, which are critical in regulating gene expression. The binding affinity and specificity of these compounds highlight their potential as therapeutic agents targeting protein-protein interactions .

Summary of Biological Activity

| Property | Description |

|---|---|

| Structural Similarity | Mimics isoleucine; potential for protein interaction |

| Antioxidant Activity | Capable of scavenging free radicals; applicable in food and pharmaceutical industries |

| Binding Affinity | Effective ligand for bromodomains; influences gene regulation |

特性

IUPAC Name |

(2S,3S)-2-acetamido-3-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-4-5(2)7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t5-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBXRBMLCXMBBM-FSPLSTOPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426217 |

Source

|

| Record name | N~2~-Acetyl-L-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56711-06-9 |

Source

|

| Record name | N~2~-Acetyl-L-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of studying the heat capacity of N-acetyl-L-isoleucine amide?

A1: Understanding the heat capacity of a substance like N-acetyl-L-isoleucine amide provides fundamental thermodynamic data. This data is essential for various applications, including:

- Predicting stability: Heat capacity data helps determine how a substance behaves at different temperatures, crucial for storage and processing. []

- Understanding phase transitions: The research uses heat capacity measurements to investigate the melting point and other phase changes of N-acetyl-L-isoleucine amide. []

- Developing thermodynamic models: Accurate heat capacity data is vital for creating models that predict the behavior of substances in various chemical and physical processes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。